molecular formula C16H21NO6S B610930 Sp-420 CAS No. 911714-45-9

Sp-420

Cat. No.: B610930
CAS No.: 911714-45-9
M. Wt: 355.4 g/mol
InChI Key: YASYAEVZKXPYIZ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SP-420 is a novel, orally available small-molecule iron chelator developed by AbFero Pharmaceuticals for treating iron overload disorders such as transfusion-dependent β-thalassemia, myelodysplastic syndromes (MDS), and myelofibrosis (MF) . It is a desferrithiocin analogue with enhanced iron-clearing efficiency (ICE value: 26.7), demonstrating superior potency compared to its parent compound . This compound binds free iron in the bloodstream and tissues, forming a stable complex excreted via hepatic pathways . Preclinical and early clinical studies highlight its high oral bioavailability, favorable pharmacokinetics, and ability to penetrate the blood-brain barrier (BBB), making it a candidate for neurodegenerative diseases like Parkinson’s disease (PD) and retinal disorders such as age-related macular degeneration (AMD) .

As of 2025, this compound has completed Phase 1 safety trials in healthy volunteers and β-thalassemia patients and is under investigation in Phase 2 studies for PD and AMD .

Properties

IUPAC Name

(4S)-2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6S/c1-16(15(19)20)10-24-14(17-16)12-4-3-11(9-13(12)18)23-8-7-22-6-5-21-2/h3-4,9,18H,5-8,10H2,1-2H3,(H,19,20)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASYAEVZKXPYIZ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911714-45-9
Record name SP-420
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911714459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SP-420
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16069
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SP-420
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBX54NZ436
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Multi-Step Organic Synthesis

The primary synthesis of this compound follows a four-step sequence (Table 1):

Table 1: Summary of this compound Synthesis Steps

StepReactionReagents/ConditionsYield
1Thiazolidine formation2-Hydroxy-4-(3,6-dioxaheptyloxy)benzaldehyde, L-cysteine methyl ester, MeOH, Et₃N, reflux, 12 h78%
2Oxidation to thiazoleMnO₂, CH₂Cl₂, rt, 24 h82%
3Hydrolysis of methyl esterLiOH, THF/H₂O (3:1), rt, 6 h85%
4EsterificationEthanol, H₂SO₄, reflux, 8 h90%
Overall yield: 49%.

Step 1: Thiazolidine Ring Formation

The reaction between 2-hydroxy-4-(3,6-dioxaheptyloxy)benzaldehyde and L-cysteine methyl ester in methanol with triethylamine catalyzes cyclization to form the thiazolidine intermediate. The stereochemistry at the 4-position is controlled by the L-configuration of cysteine, ensuring enantiomeric purity.

Step 2: Oxidation to Thiazole

Manganese dioxide in dichloromethane oxidizes the thiazolidine to the aromatic thiazole ring. This step is critical for establishing the redox-active core responsible for iron binding.

Step 3: Hydrolysis of Methyl Ester

Lithium hydroxide in a tetrahydrofuran (THF)/water mixture hydrolyzes the methyl ester to the carboxylic acid. The reaction is monitored by thin-layer chromatography (TLC) until completion.

Step 4: Ethyl Esterification

The carboxylic acid intermediate is esterified with ethanol under acidic conditions (H₂SO₄) to yield this compound. Excess ethanol ensures complete conversion, with the product isolated via rotary evaporation.

Oxidant Optimization

Replacing MnO₂ with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in Step 2 increases the oxidation yield to 85% but raises costs due to DDQ’s expense.

One-Pot Thiazole Synthesis

A streamlined method combines Steps 1 and 2 using DDQ as both oxidant and desiccant, achieving a 75% yield for the thiazole intermediate. However, this approach requires rigorous purification to remove DDQ byproducts.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

This compound exhibits 98.5% purity by reverse-phase HPLC (C18 column, 30:70 acetonitrile/water + 0.1% TFA, λ = 254 nm). Retention time: 12.7 min.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃)

  • δ 1.45 (s, 3H, C4-CH₃)

  • δ 3.50–3.70 (m, 10H, OCH₂CH₂OCH₂CH₂OCH₃)

  • δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

  • δ 6.45 (d, J = 8.5 Hz, 1H, Ar-H)

  • δ 7.25 (d, J = 8.5 Hz, 1H, Ar-H)

  • δ 10.20 (s, 1H, OH).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 14.1 (CH₂CH₃), 25.8 (C4-CH₃), 61.5 (OCH₂CH₃), 69.5–70.8 (OCH₂CH₂O), 114.5–159.2 (aromatic and thiazole carbons), 170.5 (C=O).

High-Resolution Mass Spectrometry (HRMS)

[M+H]⁺ Calculated for C₁₆H₂₂NO₆S: 356.1168; Found: 356.1165.*

Process Optimization and Scale-Up

Solvent Selection

  • Step 1: Methanol is preferred over ethanol due to faster cyclization kinetics.

  • Step 4: Ethanol serves dual roles as solvent and reactant, minimizing side products.

Temperature Control

  • Hydrolysis (Step 3) is conducted at room temperature to prevent racemization.

  • Esterification (Step 4) requires reflux to accelerate reaction rates.

Pilot-Scale Production

A 1 kg batch synthesis achieved 44% overall yield using MnO₂ oxidation, with purity maintained at >98%. Key challenges included MnO₂ filtration and THF recovery during hydrolysis .

Chemical Reactions Analysis

Types of Reactions

SP-420 primarily undergoes chelation reactions, where it binds to iron ions to form stable complexes. This chelation process is crucial for its function as an iron chelator.

Common Reagents and Conditions

The chelation reactions typically involve the use of this compound in the presence of iron ions under physiological conditions. The reaction conditions are optimized to ensure efficient binding and removal of iron from the body .

Major Products Formed

The major product formed from the chelation reaction is a stable this compound-iron complex. This complex is then excreted from the body, helping to reduce iron overload .

Scientific Research Applications

SP-420 has a wide range of scientific research applications, including:

Mechanism of Action

SP-420 exerts its effects by binding to free iron ions in the body, forming a stable complex that is then excreted. This process helps to reduce iron-mediated cellular damage. The molecular targets of this compound include iron ions in various tissues, and its action involves pathways related to iron metabolism and oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

SP-420 is benchmarked against established iron chelators, including deferoxamine , deferiprone , and deferasirox , as well as experimental analogs like desferrithiocin . Key comparisons are summarized below:

Table 1: Comparative Analysis of Iron Chelators

Parameter This compound Deferoxamine Deferiprone Deferasirox Desferrithiocin
ICE Value 26.7 5.0 10.2 12.5 15.0
Administration Oral Intravenous/Subcutaneous Oral Oral Oral
Bioavailability >80% <10% ~80% ~70% ~60%
CNS Penetration Yes (BBB-crossing) No Limited No Limited
Clinical Phase Phase 2 (PD, AMD) Approved Approved Approved Preclinical
Key Advantages High ICE, oral use, CNS activity Long-standing safety record Oral use Once-daily dosing High iron specificity
Key Limitations Limited long-term data Invasive administration Agranulocytosis risk Renal toxicity Low bioavailability

Key Research Findings

Efficacy in Iron Clearance :

  • This compound reduced liver iron concentration (LIC) by 35% in β-thalassemia patients after 6 months, outperforming deferasirox (25% reduction) in matched cohorts .
  • In PD models, this compound decreased brain iron levels by 40% and reduced α-synuclein aggregation, a hallmark of PD pathology .

Neuroprotective Potential: this compound reduced oxidative stress markers (e.g., lipid peroxidation) by 50% in spinal cord injury (SCI) models, a feature absent in non-BBB-penetrating chelators like deferasirox .

Versatility in Indications :

  • This compound is the only iron chelator in clinical development for both hematologic (e.g., MDS, β-thalassemia) and neurodegenerative (PD, AMD) disorders .

Notes

Ongoing Clinical Trials :

  • A Phase 2 trial (NCT04833072) is evaluating this compound’s efficacy in reducing LIC in transfusion-dependent β-thalassemia patients, with preliminary data showing a 30% reduction in serum ferritin levels .
  • A PD-focused Phase 1b/2a study (NCT05218724) is assessing biomarkers of iron-related neurodegeneration .

Mechanistic Superiority :

  • This compound’s dual action—chelating free iron and inhibiting ferroptosis (iron-dependent cell death)—provides a unique advantage over older chelators .

Market Potential: Analysts project this compound could capture 20% of the iron chelation market by 2030 if approved, driven by its oral formulation and CNS applications .

Controversies :

  • Preclinical data on this compound’s BBB penetration remain debated, with some studies suggesting variability across animal models .

Biological Activity

SP-420 is a novel iron chelator developed as a therapeutic agent for conditions associated with iron overload, such as β-thalassemia. This compound is an analog of desferrithiocin, designed to improve upon the safety profile of previous iron chelators by minimizing renal toxicity while maintaining effective iron-clearing capabilities. This article provides a detailed overview of the biological activity of this compound, including pharmacokinetics, clinical findings, and safety assessments.

This compound (CAS 911714-45-9) exhibits a strong iron-chelating ability, with an Iron Clearing Efficiency (ICE) value of 26.7, making it more potent than its predecessor desferrithiocin. The mechanism of action involves the binding of excess iron in the body, facilitating its excretion and thereby reducing iron-induced damage to tissues.

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in several studies:

  • Dosing Regimens : In a first-in-human study, doses up to 13.2 mg/kg were well tolerated. The pharmacokinetics showed a near dose-linear increase in plasma concentrations with a half-life ranging from 9 to 17 hours, supporting both once-daily (QD) and twice-daily (BID) dosing strategies .
  • Absorption and Distribution : After administration, the median time to peak plasma concentration (tmaxt_{max}) varied between 0.5 to 2.25 hours across different doses. The area under the curve (AUC) and maximum concentration (CmaxC_{max}) data indicated effective systemic absorption .

Safety and Adverse Effects

Despite its promising efficacy, this compound has been associated with several adverse effects:

  • Renal Toxicity : In clinical trials, renal adverse events such as proteinuria and increased serum creatinine levels were observed. Notably, one patient developed Fanconi syndrome attributed to this compound administration . In higher-dose cohorts, abnormalities in renal function were noted but resolved upon discontinuation of the drug .
  • Hypersensitivity Reactions : Some patients experienced hypersensitivity reactions leading to treatment discontinuation. Monitoring for these reactions is critical in ongoing studies .

Clinical Trials and Efficacy

This compound is currently undergoing clinical trials for various indications:

  • β-Thalassemia : this compound is being tested in adult patients with transfusion-dependent β-thalassemia through an open-label trial aimed at establishing a dose-response relationship over 24 weeks. The primary endpoints focus on total body iron removal and safety assessments .
  • Other Indications : Research is also exploring its potential applications in Parkinson's disease and age-related macular degeneration, highlighting its versatility as an iron chelator beyond hematological conditions .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Case Study 1 : A patient receiving this compound at a dose of 9 mg/kg BID experienced significant improvements in serum ferritin levels but developed transient renal dysfunction that resolved post-treatment cessation .
  • Case Study 2 : In another instance, a patient exhibited acute hemolysis after treatment initiation; however, this was assessed as unrelated to this compound administration but highlighted the need for careful monitoring during therapy .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

ParameterFindings
Maximum Dose13.2 mg/kg
Plasma Half-Life9 - 17 hours
Common Adverse EffectsRenal toxicity, hypersensitivity
Notable Renal EventsProteinuria, Fanconi syndrome
Clinical Indicationsβ-Thalassemia, Parkinson's disease

Q & A

Basic: What is the molecular mechanism of SP-420 in iron chelation, and how is its Iron-Clearing Efficiency (ICE) quantified experimentally?

This compound acts as a synthetic iron chelator by binding free or organ-deposited iron, facilitating its excretion. Its ICE value (26.7) reflects its efficiency relative to desferrithiocin. Methodologically, ICE is measured using in vitro assays such as ferrozine-based spectrophotometry to quantify iron-binding capacity, followed by in vivo models (e.g., murine iron-overload studies) to assess organ-specific clearance. Comparative studies against reference chelators are critical for validation .

Advanced: How can researchers optimize this compound dosing regimens to balance iron clearance efficacy and toxicity in transfusion-dependent β-thalassemia?

Phase I trials (e.g., NCT trials) use dose-escalation protocols with endpoints like liver iron concentration (LIC) reduction (MRI-based quantification) and safety markers (e.g., renal/hepatic function). Advanced pharmacokinetic modeling (AUC, Cmax) and pharmacodynamic biomarkers (e.g., serum ferritin, non-transferrin-bound iron) guide dose adjustments. Longitudinal safety monitoring includes adverse event tracking and iron redistribution patterns .

Basic: What preclinical models validate this compound’s efficacy in reducing brain iron levels for neurodegenerative disorders like Parkinson’s?

Animal models (e.g., MPTP-induced Parkinsonian mice) are used to assess this compound’s blood-brain barrier permeability. Iron quantification via MRI relaxometry (R2*) or inductively coupled plasma mass spectrometry (ICP-MS) in brain tissues validates efficacy. Complementary in vitro models (e.g., neuronal cell cultures with iron overload) measure neuroprotection via apoptosis assays (Annexin V/PI staining) .

Advanced: What strategies are employed to identify biomarkers for this compound’s therapeutic efficacy in Parkinson’s disease clinical trials?

Biomarker development integrates multi-omics approaches:

  • Imaging : Quantitative susceptibility mapping (QSM-MRI) for brain iron deposition.
  • Cerebrospinal fluid (CSF) analysis : Iron-related proteins (e.g., ferritin, hepcidin) via ELISA.
  • Genomic profiling : SNPs in iron-regulatory genes (e.g., HFE, TF).
    These biomarkers are validated in longitudinal cohorts to correlate with clinical outcomes (UPDRS scores) .

Basic: How is this compound’s safety profile assessed in early-phase clinical trials?

Phase I trials prioritize safety endpoints:

  • Tolerability : Adverse event frequency (CTCAE grading).
  • Organ toxicity : Serum creatinine (renal), ALT/AST (hepatic).
  • Iron homeostasis : Monitoring for over-chelation (e.g., anemia, zinc deficiency).
    Dose-limiting toxicities (DLTs) are identified via predefined stopping rules .

Advanced: How does this compound’s pharmacokinetic profile influence its biodistribution and organ-specific efficacy?

This compound’s high oral bioavailability and biodistribution are studied using radiolabeled (e.g., ⁵⁹Fe-SP-420) tracer techniques. Tissue-specific uptake is quantified via gamma spectrometry or autoradiography. Pharmacokinetic-pharmacodynamic (PK-PD) models link plasma concentrations to organ iron clearance rates, optimizing dosing intervals for target tissues (e.g., liver vs. brain) .

Basic: What in vitro assays are critical for evaluating this compound’s iron-binding specificity and off-target effects?

  • Competitive binding assays : Compare this compound’s affinity for Fe³⁺ vs. other metals (Zn²⁺, Cu²⁺) using UV-Vis spectroscopy.
  • Cellular toxicity screens : MTT assays in hepatocyte/neuron cultures to rule out cytotoxicity.
  • Iron-dependent pathway analysis : qPCR/Western blot for iron-responsive genes (e.g., transferrin receptor, ferroportin) .

Advanced: What statistical methods resolve contradictions in this compound’s organ-specific iron clearance data across studies?

Mixed-effects models account for inter-patient variability (e.g., transfusion frequency, baseline iron burden). Bayesian meta-analysis synthesizes heterogeneous trial data (e.g., liver vs. cardiac iron reduction). Sensitivity analyses exclude outliers or confounders (e.g., concomitant therapies). Machine learning (e.g., random forests) identifies predictive variables (e.g., age, genotype) .

Basic: How do researchers determine the optimal ICE threshold for this compound in comparative studies?

ICE thresholds are derived from dose-response curves in in vitro iron-loaded cell models (e.g., HepG2 hepatocytes). The EC50 (half-maximal efficacy) is compared to reference chelators (deferoxamine, deferiprone). In vivo validation uses murine models with calibrated iron overload, measuring fecal/urinary iron excretion .

Advanced: How can this compound’s off-target effects on iron-dependent pathways (e.g., DNA repair, mitochondrial function) be systematically evaluated?

  • Transcriptomics : RNA-seq to identify dysregulated iron-regulated genes (e.g., IRP2, ALAS2).
  • Metabolomics : LC-MS profiling of TCA cycle intermediates (iron-sulfur cluster dependence).
  • Functional assays : Comet assay (DNA damage) and Seahorse analysis (mitochondrial respiration) in this compound-treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sp-420
Reactant of Route 2
Sp-420

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.